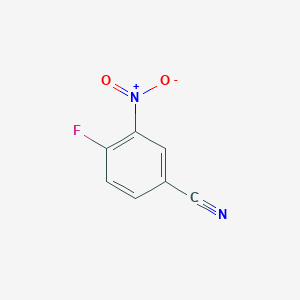

4-氟-3-硝基苯甲腈

描述

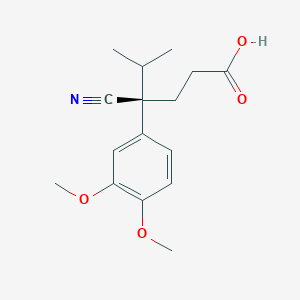

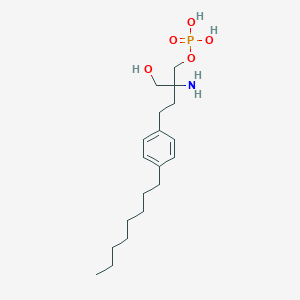

4-Fluoro-3-nitrobenzonitrile is a compound of interest in various fields of chemistry and materials science due to its unique structure, allowing for diverse chemical reactions and properties. Its synthesis and analysis have been the subject of multiple studies, aiming to explore its potential in creating new materials and chemical processes.

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. The process yields compounds with significant practical importance for the development of new pesticides and materials (L. Min, 2006).

Molecular Structure Analysis

Vibrational analysis studies, including experimental and theoretical harmonic and anharmonic vibrational frequencies, provide insights into the molecular structure of 4-Fluoro-3-nitrobenzonitrile and related compounds. These studies use techniques like FT-IR, μ-Raman spectra, and quantum chemical calculations to understand the compound's geometric parameters and electronic properties (Y. Sert, Ç. Çırak, F. Ucun, 2013).

Chemical Reactions and Properties

4-Fluoro-3-nitrobenzonitrile participates in various chemical reactions, including metal-mediated coupling, which can lead to the formation of complex structures such as eight-membered thorium(IV) tetraazametallacycles. These reactions underscore the compound's utility in synthesizing new materials and exploring novel chemical pathways (E. Schelter, D. E. Morris, B. Scott, J. Kiplinger, 2007).

Physical Properties Analysis

The physical properties of fluorobenzonitrile derivatives, such as transition temperatures, are crucial for their applications in materials science. For instance, the synthesis and analysis of ester derivatives of fluorinated benzonitriles show that these compounds exhibit high nematic-isotropic transition temperatures, making them suitable for use in liquid-crystal technologies (S. Kelly, H. Schad, 1984).

Chemical Properties Analysis

The electron-withdrawing effects of the nitro and fluoro groups on the benzonitrile ring significantly influence the compound's chemical properties. Studies using rotational spectroscopy have revealed how these substituents affect the molecular structure and reactivity, highlighting the complex interplay between electronic and steric factors in determining the chemical behavior of 4-Fluoro-3-nitrobenzonitrile and similar molecules (J. B. Graneek, W. Bailey, M. Schnell, 2018).

科学研究应用

医药中间体

4-氟-3-硝基苯甲腈: 主要用作合成各种医药化合物的中间体。 其独特的化学结构使其能够被整合到更复杂的活性药物成分 (API) 分子中。 该化合物可以将氟和硝基引入药物分子,这可以显着改变其药理特性,例如提高效力或改善代谢稳定性 .

合成和精细化学中间体

在合成化学领域,4-氟-3-硝基苯甲腈 作为合成精细化学品的构建模块。 这些精细化学品包括染料、颜料和需要特定官能团以赋予所需特性的先进材料,例如耐色牢度或电子特性 .

生物材料研究

作为一种生化试剂,4-氟-3-硝基苯甲腈 用于生命科学研究以研究生物材料或有机化合物。 研究人员可以使用该化合物研究小分子与生物系统之间的相互作用,这对理解疾病机制和开发新疗法至关重要 .

农药合成

4-氟-3-硝基苯甲腈 中存在的硝基和氟基使其成为农药合成的宝贵中间体。 这些农药包括杀虫剂和除草剂,它们可以保护农作物免受病虫害,从而提高农业生产力 .

材料科学应用

在材料科学中,4-氟-3-硝基苯甲腈 可用于制造具有特定特性的聚合物和树脂。 引入氟和硝基可以导致具有增强热稳定性、化学耐受性和机械强度的材料 .

有机电子学

4-氟-3-硝基苯甲腈 的电子特性使其成为有机电子器件的候选材料。 它可用于开发有机半导体,有机半导体是有机发光二极管 (OLED) 和有机光伏电池 (OPV) 的基本组成部分 .

分析化学

在分析化学中,4-氟-3-硝基苯甲腈 可用作标准品或参照化合物。 其明确的结构和特性使其可用于分析仪器的校准和分析方法的验证 .

研发

最后,4-氟-3-硝基苯甲腈 用于研发实验室开发新的合成方法。 可以研究它与各种化学试剂的反应性,以发现可以应用于合成新化合物的新的反应和途径 .

安全和危害

4-Fluoro-3-nitrobenzonitrile is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Regarding relevant papers, I found a research article titled “The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group” published in the Australian Journal of Chemistry . This paper might provide more detailed information about the compound.

作用机制

Target of Action

4-Fluoro-3-nitrobenzonitrile is a biochemical reagent used in life science related research . .

Mode of Action

It is primarily used as a pharmaceutical intermediate , suggesting that it may undergo further reactions to form active compounds.

Pharmacokinetics

As a pharmaceutical intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .

Result of Action

As an intermediate, its effects would be largely dependent on the final pharmaceutical compound it is used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-nitrobenzonitrile. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . It is also noted to be stable under recommended storage conditions .

属性

IUPAC Name |

4-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOWKPGBAZVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379153 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009-35-4 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the fluorodenitration reaction in the synthesis of 3,4-difluorobenzonitrile from 4-fluoro-3-nitrobenzonitrile?

A1: The fluorodenitration reaction is crucial as it allows for the direct substitution of the nitro group (-NO2) in 4-fluoro-3-nitrobenzonitrile with a fluorine atom (-F). This transformation is essential to obtain the desired product, 3,4-difluorobenzonitrile. [] This reaction typically employs anhydrous tetramethylammonium fluoride and is often carried out in a solvent like dimethyl sulfoxide (DMSO). [] The choice of catalyst, such as 18-crown-6-ether, can significantly impact the reaction yield. []

Q2: Are there alternative synthetic routes to produce 3,4-difluorobenzonitrile besides using 4-fluoro-3-nitrobenzonitrile as a precursor?

A3: Yes, 3,4-difluorobenzonitrile can be synthesized through a multistep process starting from 4-chlorobenzonitrile. [] The synthesis involves nitration and fluorine exchange reactions to first obtain 4-fluoro-3-nitrobenzonitrile. [] Subsequent steps include reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the second fluorine atom. [] While this method avoids direct fluorodenitration, it involves a longer synthetic route with an overall yield of approximately 48%. []

Q3: What spectroscopic techniques are valuable for characterizing 4-fluoro-3-nitrobenzonitrile and related compounds?

A4: Proton magnetic resonance (1H NMR) spectroscopy is particularly helpful in analyzing compounds containing the N-4-cyano-2-nitrophenyl group, which is present in 4-fluoro-3-nitrobenzonitrile. [] This technique allows researchers to identify and study the different proton environments within the molecule, providing insights into its structure and conformation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

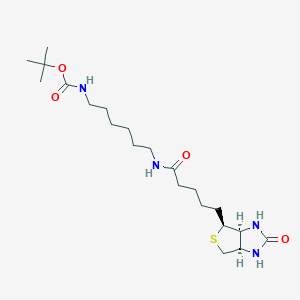

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)